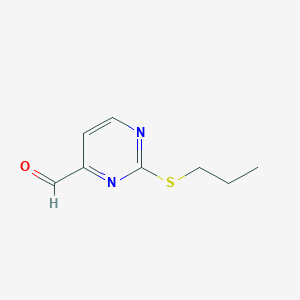

2-Propylsulfanyl-pyrimidine-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-propylsulfanylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-2-5-12-8-9-4-3-7(6-11)10-8/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMFGANKPJTVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476533 | |

| Record name | 2-PROPYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219729-65-4 | |

| Record name | 2-PROPYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: Chemoselective Oxidation of 2-(Propylsulfanyl)-4-hydroxymethylpyrimidine

Executive Summary & Strategic Analysis

This application note details the procedure for the chemoselective oxidation of 2-(propylsulfanyl)-4-hydroxymethylpyrimidine (Compound 1 ) to its corresponding aldehyde, 2-(propylsulfanyl)pyrimidine-4-carbaldehyde (Compound 2 ).

The Challenge: Chemoselectivity

The primary synthetic challenge is the presence of the thioether (sulfide) moiety at the C2 position. Standard strong oxidants (e.g., KMnO4, Jones Reagent, or unbuffered hypochlorites) pose a high risk of oxidizing the sulfur atom, yielding the sulfoxide or sulfone impurities (Compounds 3a/3b ), which are difficult to separate from the product.

The Solution: "Pseudo-Benzylic" Activation

The hydroxymethyl group at the C4 position of the pyrimidine ring is electronically activated, behaving similarly to a benzylic alcohol due to the electron-deficient nature of the heteroaromatic ring. This allows the use of Activated Manganese Dioxide (

Reaction Pathway

The following diagram illustrates the target pathway and the side-reactions to avoid.

Figure 1: Chemoselective oxidation pathway. The protocol prioritizes the green path while suppressing sulfur oxidation (red path).

Protocol A: Activated Oxidation (Standard)

This is the preferred method for bench-scale synthesis (up to 50g) due to its operational simplicity and high selectivity.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role | Specification |

| Start Material | 1.0 | Substrate | >98% Purity |

| Activated | 10.0 - 15.0 | Oxidant | Critical: Must be "Activated" grade (<5 micron) |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous preferred |

| Celite 545 | N/A | Filter Aid | For workup |

Step-by-Step Procedure

-

Preparation of Reaction Mixture:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(propylsulfanyl)-4-hydroxymethylpyrimidine (1.0 equiv) in DCM (concentration ~0.1 M).

-

Note: Chloroform (

) can be used as an alternative solvent if solubility is an issue, but DCM is easier to remove.

-

-

Addition of Oxidant:

-

Add Activated

(10.0 equiv by weight relative to substrate) to the stirring solution. -

Technical Insight:

surface activity varies by batch. A large excess (10-15x weight) is standard because the reaction is heterogeneous and surface-dependent.

-

-

Reaction Phase:

-

Seal the flask and stir vigorously at Room Temperature (20–25°C) .

-

Monitoring: Check by TLC (System: 30% EtOAc in Hexanes) or HPLC every 4 hours.

-

Endpoint: The reaction typically reaches completion in 12–16 hours .

-

Troubleshooting: If conversion stalls <80%, add an additional 5.0 equiv of fresh

.

-

-

Workup (Filtration):

-

Prepare a sintered glass funnel with a pad of Celite 545 .

-

Filter the black suspension through the Celite pad to remove the solid manganese oxides.

-

Rinse the filter cake thoroughly with DCM (3 x reaction volume) to recover adsorbed product.

-

Safety: Do not let the

pad dry out completely during filtration if using large scales, as fine dry powders can be an inhalation hazard.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure (rotary evaporator) at <40°C.

-

Result: The product is typically obtained as a yellow to orange oil that may solidify upon standing.

-

Validation Criteria

-

1H NMR (CDCl3): Look for the disappearance of the

doublet (~4.6 ppm) and the appearance of the distinct Aldehyde singlet at ~9.8–10.0 ppm . -

Purity: >95% by HPLC.

-

Sulfoxide Check: Ensure no significant shift in the propyl protons (triplet at ~3.1 ppm for

). Sulfoxides typically shift this signal downfield.

Protocol B: Parikh-Doering Oxidation (Scale-Up Alternative)

For scales >100g where handling large volumes of solid

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role |

| Start Material | 1.0 | Substrate |

| 3.0 | Oxidant | |

| DMSO | Solvent/Reagent | Co-oxidant |

| Triethylamine ( | 5.0 | Base |

| DCM | Solvent | Co-solvent |

Step-by-Step Procedure

-

Setup:

-

Dissolve the substrate (1.0 equiv) in a mixture of DCM and DMSO (2:1 ratio, 0.2 M concentration).

-

Cool the mixture to 0°C using an ice bath.

-

-

Base Addition:

-

Add Triethylamine (5.0 equiv) dropwise. Stir for 10 minutes.

-

-

Oxidant Addition:

-

Add

complex (3.0 equiv) portion-wise over 20 minutes, maintaining the temperature <5°C. -

Exotherm Warning: The reaction is exothermic. Rapid addition can lead to side reactions.

-

-

Reaction:

-

Quench & Workup:

Experimental Workflow Diagram

The following diagram outlines the decision logic and workflow for the

Figure 2: Operational workflow for the Manganese Dioxide oxidation protocol.

Analytical Data Summary

The following table summarizes the expected analytical signatures for the product versus the starting material.

| Feature | Starting Material (Alcohol) | Product (Aldehyde) | Note |

| 1H NMR (C4 Position) | Doublet, | Singlet, | Disappearance of |

| IR Spectroscopy | Broad stretch 3300-3400 | Sharp stretch ~1700 | Distinct carbonyl band. |

| TLC (30% EtOAc/Hex) | Lower Rf (more polar) | Higher Rf (less polar) | Aldehyde moves faster on Silica. |

| Appearance | White/Off-white solid | Yellow/Orange oil or solid | Conjugation often adds color. |

References

-

Ticagrelor Synthesis Context

-

Springthorpe, B., et al. "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorganic & Medicinal Chemistry Letters, 2007, 17(21), 6013-6018.

-

-

Manganese Dioxide Oxidation Methodology

-

Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis, 2001.

-

-

Parikh-Doering Oxidation Protocol

-

Parikh, J. R., & Doering, W. v. E. "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide." Journal of the American Chemical Society, 1967, 89(21), 5505–5507.

-

- Drabowicz, J., et al. "Oxidations of Sulfides." Comprehensive Organic Synthesis, Vol 7. Elsevier.

Sources

- 1. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. jocpr.com [jocpr.com]

- 7. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 8. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Preventing oxidation of sulfide group in pyrimidine-4-carbaldehyde reactions

Topic: Preventing Oxidation of Sulfide Groups During Aldehyde Transformations Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Chemoselectivity Support Hub

Overview:

Working with pyrimidine-4-carbaldehydes containing sulfide motifs (e.g., thioethers at the 2- or 6-position) presents a classic "chemoselectivity paradox." The aldehyde at the 4-position is electron-deficient and highly reactive, yet the sulfide group is electron-rich and prone to oxidation. Standard oxidation protocols (Jones, Permanganate) or metal-catalyzed reductions often result in the formation of sulfoxides (

This guide provides validated protocols to manipulate the aldehyde functionality while keeping the sulfide "silent."

Module 1: The Chemistry of Sensitivity (Root Cause Analysis)

Before troubleshooting, you must understand the enemy. In most aldehyde oxidations (specifically to carboxylic acids), the oxidant generates electrophilic oxygen species.

-

The Conflict: The sulfur atom has two lone pairs that are highly nucleophilic. Most oxidants capable of converting

will kinetically prefer the sulfur lone pair over the C-H bond insertion at the aldehyde. -

The Specific Hazard (Pinnick Oxidation): While Sodium Chlorite (

) is the gold standard for mild oxidation, its byproduct is Hypochlorous Acid (HOCl) . HOCl is a potent oxidizing agent that reacts instantly with sulfides.

Mechanism of Failure vs. Success

The following diagram illustrates how the "Scavenger" diverts the reactive byproduct to protect your sulfide.

Figure 1: The Mechanism of Scavenging. The scavenger (2-methyl-2-butene) acts as a "chlorine sink," reacting with HOCl faster than the sulfide can.

Module 2: Troubleshooting Oxidation (Aldehyde Acid)

User Issue: "I need to convert my pyrimidine-4-carbaldehyde to the acid, but I keep getting ~15% sulfoxide contamination."

The Solution: The Pinnick (Lindgren) Oxidation is the only recommended pathway, but it must be executed with a specific scavenger protocol.

Protocol: Sulfide-Safe Pinnick Oxidation

Reagents:

-

Sodium Chlorite (

, 80%) -

Sodium Dihydrogen Phosphate (

)[1] -

Scavenger: 2-methyl-2-butene (Isobutylene) OR Resorcinol.

-

Solvent:

-BuOH / Water (3:1).

Step-by-Step Workflow:

-

Dissolution: Dissolve the pyrimidine aldehyde (1.0 equiv) in

-BuOH. Add 2-methyl-2-butene (10-15 equiv ).-

Note: Do not skimp on the scavenger. It is volatile and cheap. Excess is necessary to ensure it outcompetes the sulfide.

-

-

Buffer Prep: Dissolve

(1.5 equiv) in water. Add this to the organic phase.[2][1] -

Oxidant Addition: Dissolve

(1.5 equiv) in water. Add this solution dropwise over 15–30 minutes to the reaction mixture at 0°C.-

Why? Dropwise addition prevents a local concentration spike of HOCl.

-

-

Monitoring: Stir at room temperature. Monitor by TLC/LCMS.

-

Workup: The reaction generates acid.[2][1][3][4][5] Do not acidify further if your pyrimidine is acid-sensitive. Extract with Ethyl Acetate.[6]

-

Critical: If you used Resorcinol as a scavenger, you may need a basic wash to remove chlorinated resorcinol byproducts. 2-methyl-2-butene byproducts are volatile or neutral.

-

Comparative Oxidant Data

| Oxidant | Suitability | Risk Factor | Notes |

| NaClO2 / Scavenger | High | Low | Gold Standard. Requires 2-methyl-2-butene.[4] |

| Jones (CrO3) | Zero | Extreme | Will instantly oxidize sulfide to sulfone. |

| KMnO4 | Zero | Extreme | Oxidizes sulfide and potentially the pyrimidine ring. |

| Oxone | Low | High | Oxone is frequently used to make sulfones. Avoid. |

| Ag2O (Tollens) | Medium | Medium | Can work, but Ag can coordinate to S, reducing yield. |

Module 3: Troubleshooting Reductive Amination

User Issue: "I am trying to attach an amine to the aldehyde. I used STAB (Sodium Triacetoxyborohydride), but the reaction is slow, and I see some oxidation."

The Analysis:

-

Metal Poisoning: If you are attempting catalytic hydrogenation (

, Pd/C) to reduce the imine, stop immediately. The sulfide sulfur will poison the Palladium catalyst, stopping the reaction or requiring high temperatures that lead to side reactions. -

Lewis Acid Coordination: Strong Lewis acids (like

) used to push imine formation can coordinate to the sulfide, deactivating the ring.

Workflow: Metal-Free Reductive Amination

Use a stepwise approach to avoid "fighting" the equilibrium.

Figure 2: Optimal Reductive Amination Pathway avoiding metal catalysts.

Technical Notes:

-

Dehydrating Agents: Use anhydrous

or Molecular Sieves during imine formation. This drives the equilibrium without requiring harsh acids. -

Reagent Choice:

is preferred over

Module 4: FAQ & Emergency Recovery

Q1: I didn't use a scavenger and now I have 50% Sulfoxide. Is the batch ruined?

A: Not necessarily. You can selectively reduce the sulfoxide back to the sulfide without reducing the carboxylic acid or aldehyde.

-

The Fix: TFAA / Iodide System .

Q2: Can I protect the aldehyde as an acetal?

A: Yes, but be careful with deprotection.

-

Typical acetal formation (

, diol) is safe for sulfides. -

Risk: Deprotection requires aqueous acid. If your sulfide is part of a complex thioether, strong acid might cause hydrolysis or elimination. However, for simple alkyl-thio pyrimidines, acetal protection is a valid strategy.

Q3: Does the position of the sulfide (2- vs 6-) matter?

A: Yes.

-

2-Position: Flanked by two nitrogens. The sulfur is less electron-rich (more electron-withdrawing influence from the ring) and slightly less prone to oxidation than a typical alkyl sulfide, but still vulnerable to HOCl.

-

6-Position: More electron-rich. Highly susceptible to oxidation.

References

-

Lindgren, B. O., & Nilsson, T. (1973).[7] Preparation of Carboxylic Acids from Aldehydes (Using Chlorite).[2][1] Acta Chemica Scandinavica, 27, 888.

-

Kraus, G. A., & Taschner, M. J. (1980). Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. The Journal of Organic Chemistry, 45(6), 1175–1176. (Introduced 2-methyl-2-butene scavenger).[2][1][4][5]

-

Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981).

-unsaturated aldehydes.[4][5][7] Tetrahedron, 37(11), 2091-2096. -

Bahrami, K., Khodaei, M. M., & Karimi, A. (2008).[10] A Mild and Chemoselective Protocol for the Reduction of Sulfoxides to Sulfides with Triflic Anhydride/Potassium Iodide System. Synthesis, 2008(16), 2543-2546.

-

Drabowicz, J., & Oae, S. (1978). Reactions of Sulfoxides with Acylating Agents. Synthesis, 1978(05), 404-405. (General Sulfoxide Deoxygenation).[11]

Sources

- 1. youtube.com [youtube.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. psiberg.com [psiberg.com]

- 5. chemistry-reaction.com [chemistry-reaction.com]

- 6. mdpi.com [mdpi.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Methods for Suppressing Hydrogen Sulfide in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Reduction of Sulfoxides [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Aldehyde Stability in 2-Propylsulfanyl-pyrimidine Derivatives

Welcome to the technical support center for troubleshooting aldehyde stability in 2-propylsulfanyl-pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these important chemical entities. The aldehyde functional group, while synthetically versatile, is notoriously reactive and can be a source of significant stability challenges.[][2] This resource provides in-depth, field-proven insights and practical solutions to the common stability issues encountered during the synthesis, purification, and storage of these compounds.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just the "what" but also the "why" behind the recommended actions.

Question 1: I'm observing a new, more polar spot on my TLC plate shortly after purifying my 2-propylsulfanyl-pyrimidine aldehyde. What could be the cause?

Answer: The appearance of a new, more polar spot on a TLC plate is a classic indicator of aldehyde oxidation to the corresponding carboxylic acid.[3][4][5] Aldehydes are highly susceptible to oxidation, a process that can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.[3][6] The resulting carboxylic acid is significantly more polar due to the presence of the hydroxyl group, leading to stronger interaction with the silica gel on the TLC plate and thus a lower Rf value.

Causality Explained: The aldehyde group (-CHO) has a proton that can be readily abstracted during oxidation.[4] This process often proceeds through a hydrate intermediate formed by the addition of water.[4][7] The pyrimidine ring itself is π-deficient, which can influence the reactivity of its substituents.[8] The 2-propylsulfanyl group is generally electron-donating, which might slightly modulate the electrophilicity of the aldehyde's carbonyl carbon, but does not prevent oxidation.

Recommended Actions & Protocols:

-

Work Under an Inert Atmosphere: To minimize exposure to oxygen, perform all manipulations (e.g., solvent removal, transfers) under an inert atmosphere of nitrogen or argon.

-

Use Degassed Solvents: Solvents can dissolve a significant amount of oxygen. Before use, degas all solvents by sparging with nitrogen or argon for 15-30 minutes, or by using several freeze-pump-thaw cycles.

-

Protect from Light: Store the compound in amber vials or wrap standard vials in aluminum foil to prevent photo-oxidation.[6]

-

Consider Antioxidant Addition: For long-term storage or for particularly sensitive derivatives, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial.[9][10]

Question 2: My NMR spectrum shows a decrease in the aldehyde proton signal over time, even when stored in the dark and under nitrogen. What other degradation pathways could be at play?

Answer: While oxidation is the most common degradation pathway, other reactions can occur, especially if the compound is not completely pure or is stored in a protic solvent. Two likely possibilities are polymerization and the Cannizzaro reaction (if conditions are basic).

-

Polymerization: Aldehydes can undergo self-condensation to form trimers or other polymeric structures, which will not show the characteristic aldehyde proton signal in the NMR.[9] This process can be accelerated by the presence of acidic or basic impurities.[9]

-

Cannizzaro Reaction: If your sample contains basic residues (e.g., from a basic workup), aromatic aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.[3]

Causality Explained: The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack, including from another aldehyde molecule in the case of polymerization. The Cannizzaro reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon.

Recommended Actions & Protocols:

-

Ensure High Purity: Meticulously purify your compound to remove any acidic or basic impurities that could catalyze degradation.

-

Store in an Aprotic Solvent or Neat (if stable as a solid): If storing in solution, use a dry, aprotic solvent like anhydrous dichloromethane or acetonitrile. Protic solvents like methanol or ethanol can form hemiacetals, which are generally more stable but can complicate analysis.[9]

-

Neutralize Before Storage: If a basic workup was used, ensure the final product is thoroughly washed and neutralized.

-

Monitor by LC-MS: Use LC-MS to look for the masses of potential degradation products. For polymerization, you might see evidence of dimers or trimers. For the Cannizzaro reaction, you would expect to see the corresponding alcohol and carboxylic acid.

Question 3: I'm struggling to get consistent results in my biological assays. Could aldehyde instability be affecting my compound's activity?

Answer: Absolutely. The aldehyde functional group is often crucial for the biological activity of a molecule, frequently acting as a key pharmacophore that interacts with biological targets, for example, through Schiff base formation with amino groups on proteins.[11] If your compound is degrading, the concentration of the active species will decrease, leading to inconsistent and lower-than-expected biological activity.

Causality Explained: The degradation of the aldehyde to a carboxylic acid or alcohol will alter the electronic and steric properties of the molecule, likely preventing it from binding effectively to its target.

Recommended Actions & Protocols:

-

Prepare Fresh Stock Solutions: For biological assays, always prepare fresh stock solutions of your compound immediately before use. Avoid using solutions that have been stored for extended periods, even at low temperatures.

-

Use High-Purity Solvents for Assays: Ensure that the solvents used to prepare your dosing solutions (e.g., DMSO) are of high purity and anhydrous.

-

Perform a Time-Course Stability Study in Assay Buffer: Incubate your compound in the assay buffer for the duration of your experiment and analyze samples at different time points by HPLC or LC-MS to assess its stability under the assay conditions.

-

Consider Prodrug Strategies: If instability is a persistent issue, a potential drug development strategy is to mask the aldehyde as a more stable prodrug, such as a thiazolidine, which can be hydrolyzed in vivo to release the active aldehyde.[11]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the stability of 2-propylsulfanyl-pyrimidine aldehydes.

Q1: What are the primary degradation pathways for aldehydes on a pyrimidine scaffold?

A1: The primary degradation pathways are:

-

Oxidation: The conversion of the aldehyde to a carboxylic acid is the most common degradation pathway, often initiated by air, light, or metal impurities.[3][4][5][6]

-

Polymerization: Aldehydes can self-condense to form trimers and other oligomers, especially in the presence of acid or base catalysts.[9]

-

Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes without α-hydrogens can disproportionate into an alcohol and a carboxylic acid.[3]

-

Photolytic Decomposition: The pyrimidine ring itself can be susceptible to photolytic decomposition under UV light.[8]

Q2: How does the 2-propylsulfanyl substituent influence the stability of the aldehyde?

A2: The 2-propylsulfanyl group is an electron-donating group. Electron-donating groups can slightly increase the electron density on the pyrimidine ring, which in turn can subtly influence the reactivity of the aldehyde. However, the inherent reactivity of the aldehyde functional group towards oxidation and other degradation pathways generally remains the dominant factor. The position of substituents on the pyrimidine ring is known to affect its electronic properties and stability.[12][13]

Q3: What are the optimal storage conditions for 2-propylsulfanyl-pyrimidine aldehyde derivatives?

A3: For optimal stability, these compounds should be stored as a solid, if possible, under the following conditions:

-

Temperature: At or below 4°C.[2] For long-term storage, -20°C is recommended.[2]

-

Atmosphere: Under an inert atmosphere (nitrogen or argon).

-

Light: Protected from light in amber vials or by wrapping with aluminum foil.[6]

-

Moisture: In a desiccated environment to prevent hydrolysis and hydrate formation.

If storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures.[2]

Q4: How can I analytically monitor the degradation of my aldehyde derivative?

A4: Several analytical techniques are well-suited for monitoring aldehyde degradation:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the parent aldehyde and its degradation products. A stability-indicating method should be developed where all components are well-resolved.[14][15][16]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the mass of degradation products, which helps in elucidating the degradation pathways.[17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile aldehydes or their derivatives, GC-MS can be a powerful analytical tool.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic aldehyde proton signal (typically around 9-10 ppm) and the appearance of new signals corresponding to degradation products.

Q5: Are there any derivatization techniques to stabilize the aldehyde for analysis?

A5: Yes, derivatization can be an effective strategy to stabilize aldehydes for analytical purposes. A common method is to react the aldehyde with a hydrazine-containing reagent, such as 2,4-dinitrophenylhydrazine (DNPH), to form a stable hydrazone derivative.[2][18] These derivatives are often colored and can be easily analyzed by HPLC-UV. Other derivatizing agents include O-2,3,4,5,6-(pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA) for GC-MS analysis.[19]

III. Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the primary degradation pathway and a general troubleshooting workflow.

Degradation Pathway: Oxidation of Aldehyde

Caption: Oxidation pathway of a pyrimidine aldehyde to a carboxylic acid.

Experimental Workflow: Troubleshooting Aldehyde Instability

Caption: A decision tree for troubleshooting aldehyde instability.

IV. Data Summary Table

| Parameter | Recommendation | Rationale |

| Storage Temperature | Solid: ≤ 4°C (long-term: -20°C)[2] | Reduces the rate of chemical degradation. |

| Storage Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen.[3][4][5] |

| Light Exposure | Store in amber vials or protect from light | Prevents photo-oxidation and photolytic degradation.[6] |

| Solvent for Storage | Anhydrous, aprotic (e.g., DCM, ACN) | Avoids formation of hemiacetals and potential hydrolysis.[9] |

| Antioxidant Additive | BHT (Butylated hydroxytoluene) | Scavenges free radicals to inhibit oxidation.[9][10] |

V. References

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). Retrieved from

-

Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (n.d.). Retrieved from

-

Pyrimidine - Wikipedia. (n.d.). Retrieved from [Link]

-

Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives - SciSpace. (n.d.). Retrieved from [Link]

-

19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]

-

(a) Structures of aromatic aldehydes, including the studied compounds.... - ResearchGate. (n.d.). Retrieved from [Link]

-

Aldehyde - Oxidation, Reduction, Reactions - Britannica. (2026, January 29). Retrieved from [Link]

-

CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. (n.d.). Retrieved from [Link]

-

19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]

-

19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

-

Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues | ACS Omega - ACS Publications. (2020, May 12). Retrieved from [Link]

-

oxidation of aldehydes and ketones - Chemguide. (n.d.). Retrieved from [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - Semantic Scholar. (2019, June 4). Retrieved from [Link]

-

Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring - Nanotechnology Perceptions. (n.d.). Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

-

Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

-

Breakthrough Method Enables Discovery of Natural Aldehydes for Metabolomics Research. (2023, June 14). Retrieved from [Link]

-

Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved from [Link]

-

WO2023175065A1 - Stabilization of aldehydes and/or an alcohols - Google Patents. (n.d.). Retrieved from

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from [Link]

-

A deconstruction–reconstruction strategy for pyrimidine diversification - PMC. (n.d.). Retrieved from [Link]

-

General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC. (n.d.). Retrieved from [Link]

-

The Use Of Forced Degradation In Analytical Method Development. (n.d.). Retrieved from [Link]

-

Structures of the used aromatic aldehydes. - ResearchGate. (n.d.). Retrieved from [Link]

-

Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC. (n.d.). Retrieved from [Link]

-

Theoretical Study of Antioxidant and Prooxidant Potency of Protocatechuic Aldehyde - MDPI. (2025, January 5). Retrieved from [Link]

-

Towards the Development of Effective Antioxidants—The Molecular Structure and Properties—Part 2 - MDPI. (2026, February 19). Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved from [Link]

-

An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC. (n.d.). Retrieved from [Link]

-

Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography—Negative chemical ionization mass spectrometry | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3). Retrieved from [Link]

-

Aldehydes: What We Should Know About Them - MDPI. (2024, October 21). Retrieved from [Link]

-

Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing | CCS Chemistry. (n.d.). Retrieved from [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. (2023, February 28). Retrieved from [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry. (2021, December 26). Retrieved from [Link]

-

The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. (n.d.). Retrieved from [Link]

-

Pyrimidine Synthesis and Degradation - Biochemistry - Pharmacy 180. (n.d.). Retrieved from [Link]

-

Overview of pyrimidine degradation in L. kluyveri , showing a link... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 4. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Pyrimidine - Wikipedia [en.wikipedia.org]

- 9. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 10. WO2023175065A1 - Stabilization of aldehydes and/or an alcohols - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. onyxipca.com [onyxipca.com]

- 17. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 18. repository.up.ac.za [repository.up.ac.za]

- 19. researchgate.net [researchgate.net]

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of 2-Propylsulfanyl-pyrimidine-4-carbaldehyde

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth interpretation of the 1H NMR spectrum of 2-Propylsulfanyl-pyrimidine-4-carbaldehyde, a substituted pyrimidine with potential applications in medicinal chemistry.

While a direct experimental spectrum for this specific molecule is not publicly available, this guide will provide a comprehensive, predictive analysis based on established principles of NMR spectroscopy and data from analogous structures. We will delve into the expected chemical shifts, coupling constants, and integration patterns, offering a robust framework for researchers encountering this or similar molecular scaffolds. Furthermore, we will compare the utility of 1H NMR with an alternative analytical technique, Mass Spectrometry, to provide a holistic perspective on its characterization.

The Predicted 1H NMR Spectrum: A Detailed Analysis

The structure of this compound dictates a unique 1H NMR spectrum. By dissecting the molecule into its constituent parts—the pyrimidine ring, the propylsulfanyl group, and the carbaldehyde group—we can predict the resonance of each proton.

Molecular Structure and Proton Labeling:

Figure 1: Structure of this compound with proton labeling.

Predicted 1H NMR Data Summary:

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |

| (f) Aldehyde-H | 9.9 - 10.1 | Singlet (s) | 1H | Anisotropic effect of the C=O bond, electron-withdrawing nature of the pyrimidine ring. |

| (e) H-6 | 8.8 - 9.0 | Doublet (d) | 1H | Deshielding by two adjacent nitrogen atoms and the aldehyde group. |

| (d) H-5 | 7.5 - 7.7 | Doublet (d) | 1H | Shielding relative to H-6 due to the influence of the propylsulfanyl group. |

| (a) -S-CH₂- | 3.2 - 3.4 | Triplet (t) | 2H | Deshielding by the adjacent sulfur atom. |

| (b) -CH₂- | 1.7 - 1.9 | Sextet | 2H | Standard aliphatic chemical shift, coupling to adjacent CH₂ and CH₃ groups. |

| (c) -CH₃ | 0.9 - 1.1 | Triplet (t) | 3H | Standard aliphatic terminal methyl group chemical shift. |

Detailed Rationale for Predictions:

-

The Aldehyde Proton (f): The proton attached to the carbonyl group is expected to be the most downfield signal, typically appearing between δ 9.9 and 10.1 ppm. This significant deshielding is a result of the strong electron-withdrawing nature of the oxygen atom and the magnetic anisotropy of the C=O double bond. It will appear as a sharp singlet as there are no adjacent protons to couple with.

-

The Pyrimidine Ring Protons (d, e): The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This generally leads to downfield chemical shifts for the ring protons compared to benzene.[1][2]

-

H-6 (e): This proton is situated between a nitrogen atom and the electron-withdrawing carbaldehyde group at position 4. This environment causes significant deshielding, and its resonance is predicted to be in the range of δ 8.8 - 9.0 ppm. It will appear as a doublet due to coupling with H-5.

-

H-5 (d): This proton is adjacent to the electron-donating (by resonance) propylsulfanyl group at position 2. This group will exert a shielding effect compared to H-6, shifting its signal upfield. A chemical shift in the region of δ 7.5 - 7.7 ppm is anticipated. It will also be a doublet due to coupling with H-6. The coupling constant between H-5 and H-6 (³JHH) is expected to be around 5.0 Hz, which is typical for pyrimidine ring systems.[1]

-

-

The Propylsulfanyl Protons (a, b, c):

-

-S-CH₂- (a): The methylene group directly attached to the sulfur atom will be deshielded by the electronegativity of the sulfur. Its signal is predicted to be a triplet in the range of δ 3.2 - 3.4 ppm, arising from coupling with the adjacent methylene group (b).

-

-CH₂- (b): This central methylene group will experience a standard aliphatic environment. It is expected to appear as a sextet (or a multiplet) between δ 1.7 and 1.9 ppm due to coupling with both the adjacent methylene group (a) and the terminal methyl group (c).

-

-CH₃ (c): The terminal methyl group will be the most upfield signal, resonating at approximately δ 0.9 - 1.1 ppm. It will appear as a triplet due to coupling with the adjacent methylene group (b).

-

Comparison with Alternative Analytical Techniques: Mass Spectrometry

While 1H NMR provides invaluable information about the connectivity of protons in a molecule, it is often used in conjunction with other techniques for complete structural confirmation. Mass Spectrometry (MS) is a powerful complementary method.

| Feature | 1H NMR Spectroscopy | Mass Spectrometry (MS) |

| Information Provided | Connectivity of atoms (through-bond coupling), chemical environment of protons, stereochemistry. | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns. |

| Strengths | Provides a detailed "map" of the molecule's proton framework. Non-destructive. | Extremely sensitive, requires very small sample amounts. Provides the molecular formula. |

| Limitations | Less sensitive than MS. Does not directly provide molecular weight. Complex spectra can be difficult to interpret. | Does not provide information on the connectivity of atoms or stereochemistry. Isomers can be difficult to distinguish. |

| Application to this compound | Would confirm the presence and connectivity of the pyrimidine ring, aldehyde, and propyl groups. | Would confirm the molecular weight (182.24 g/mol ) and could show characteristic fragmentation patterns, such as the loss of the propyl group or the aldehyde group. |

Workflow for Structural Elucidation:

Figure 2: A typical workflow for the structural elucidation of an organic molecule.

Experimental Protocol for 1H NMR Spectroscopy

To obtain a high-quality 1H NMR spectrum, the following protocol should be followed:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is crucial as its residual signal should not overlap with the analyte's signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to δ 0.00 ppm for reference.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a routine 1H NMR, 16 to 32 scans are typically sufficient.

-

Acquire the free induction decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at δ 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Conclusion

The interpretation of the 1H NMR spectrum of this compound, as predicted in this guide, provides a detailed roadmap for its structural verification. The distinct signals for the aldehyde, pyrimidine ring, and propylsulfanyl protons, each with their characteristic chemical shifts and coupling patterns, create a unique spectral fingerprint. By combining this detailed NMR analysis with complementary techniques like Mass Spectrometry, researchers can achieve unambiguous structural confirmation, a critical step in the journey of drug discovery and development. The principles and comparative data presented herein are intended to empower scientists with the knowledge to confidently interpret their own experimental findings for this and related heterocyclic compounds.

References

-

Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(9), 573-583. Available from: [Link]

-

ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

-

Giraud, N., et al. (2012). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. The Journal of Physical Chemistry Letters, 3(1), 121-126. Available from: [Link]

-

Girreser, U., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. Available from: [Link]

-

AIP Publishing. Experimental and Optimized Studies of Some Pyrimidine Derivatives. Available from: [Link]

-

MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]

-

Taylor & Francis Online. Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. Available from: [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.